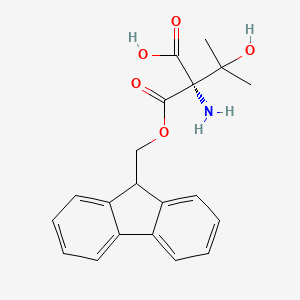
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid: is a derivative of butanoic acid, featuring a fluorenylmethoxycarbonyl (Fmoc) group. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protecting group for amino acids. The presence of the hydroxy and methyl groups adds to its versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The general steps are as follows:
Protection of the amine group: The amine group is protected using a suitable protecting group.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the protected amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Deprotection of the amine group: The protecting group is removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Fmoc group can be substituted under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Basic conditions, often involving sodium hydroxide or potassium carbonate, facilitate the removal of the Fmoc group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group yields the free amine.
科学的研究の応用
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Serves as a building block for the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Plays a role in the development of therapeutic peptides.
- Used in the synthesis of peptide-based vaccines and diagnostic agents.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides.
類似化合物との比較
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the hydroxy and methyl groups in (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid adds to its versatility in chemical reactions compared to similar compounds.
- Applications: While similar compounds are also used in peptide synthesis, the specific functional groups in this compound make it particularly useful in certain synthetic routes and applications.
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-19(2,25)20(21,17(22)23)18(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,25H,11,21H2,1-2H3,(H,22,23)/t20-/m0/s1 |
InChIキー |
AJPGHLIJXAJMOL-FQEVSTJZSA-N |
異性体SMILES |
CC(C)([C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
正規SMILES |
CC(C)(C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
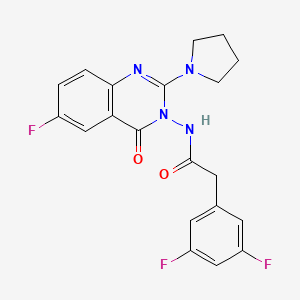
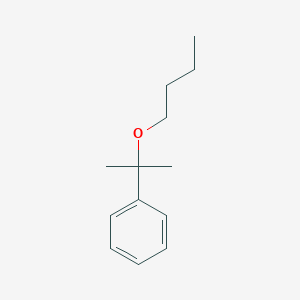

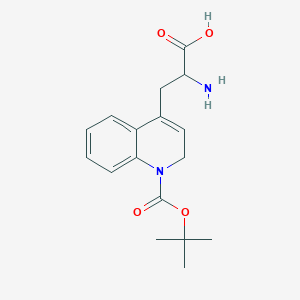
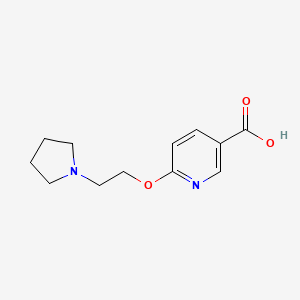

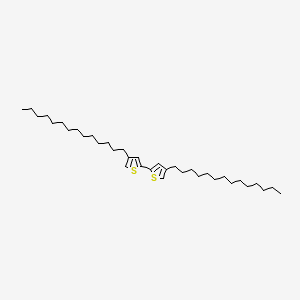
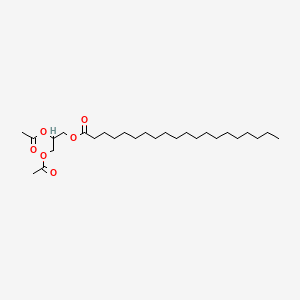
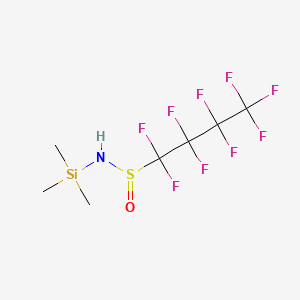
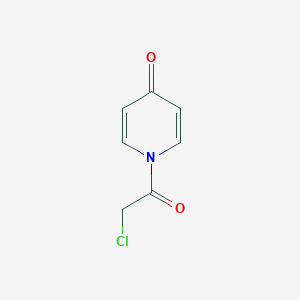
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)


